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4-Aminophenyl 4-aminobenzoate

Flexible printed circuits Low-CTE polymers Polyesterimide films

Flexible printed circuit board manufacturers frequently encounter delamination when polyimide substrates and copper foil undergo mismatched thermal expansion. 4-Aminophenyl 4-aminobenzoate (APAB, CAS 20610-77-9) is a rigid-rod aromatic diamine monomer whose para-ester linkage drives thermal imidization-induced in-plane orientation, resolving this mismatch at the molecular level. • CTE as low as ~3.3 ppm K⁻¹-matches copper foil, eliminating warpage during thermal cycling • Dielectric constant (Dk) of 2.53-2.76 and dissipation factor (Df) of 0.0026-0.0032 at 10 GHz for 5G/mmWave insulation • Glass transition temperature (Tg) exceeding 429°C for extreme-environment wire enamel and structural adhesives Supplied at ≥97% purity with full analytical documentation. Ambient-temperature shipping; bulk quantities available upon request.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 20610-77-9
Cat. No. B1283101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminophenyl 4-aminobenzoate
CAS20610-77-9
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N)N
InChIInChI=1S/C13H12N2O2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H,14-15H2
InChIKeyLOCTYHIHNCOYJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





APAB Monomer for Dielectric and Thermal Applications


4-Aminophenyl 4-aminobenzoate (APAB, CAS 20610-77-9), also known as 4-aminobenzoic acid 4-aminophenyl ester, is an aromatic diamine monomer characterized by a rigid-rod ester linkage between two para-substituted phenyl rings . With a molecular formula of C₁₃H₁₂N₂O₂, a molecular weight of 228.25 g/mol, and a melting point range of 179.0–183.0 °C [1], APAB is primarily employed in the synthesis of high-performance poly(ester imide)s (PEsIs) and polyimides for applications demanding low dielectric constants, low coefficients of thermal expansion (CTE), and high thermal stability .

Monomer Type Rigid-rod ester diamine for poly(ester imide) synthesis
Key Selection Cue May support ultra-low CTE films matched to copper foil
Thermal Profile May support high-Tg polyimide systems for extreme heat environments

Why APAB Substitution Fails


The substitution of 4-aminophenyl 4-aminobenzoate (APAB) with other in-class aromatic diamines, such as 4,4'-oxydianiline (ODA) or p-phenylenediamine (PDA), is not straightforward due to the unique combination of its rigid ester linkage and terminal amine functionalities. This structure imparts a specific balance of processability, in-plane orientation during thermal imidization, and resulting film properties that are not replicated by other diamines [1]. While ODA introduces flexibility that can compromise CTE, APAB's para-ester linkage acts as a rod-like segment that facilitates thermal imidization-induced in-plane orientation, a critical factor for achieving extremely low CTE values [2]. The specific quantitative evidence for these performance differentiators is detailed in Section 3.

Target (APAB)
Alternative
Mismatch Context
Rigid ester linkage
4,4'-Oxydianiline (ODA)
Flexible linkage may shift in-plane orientation and increase CTE
Balanced processability
p-Phenylenediamine (PDA)
Simpler structure may reduce solubility and film processing quality

APAB Performance vs. Key Diamines


CTE: PEsI Films vs. Copper Foil

Poly(ester imide) (PEsI) films derived from APAB exhibit an extremely low linear coefficient of thermal expansion (CTE) that is comparable to systems based on the more rigid p-phenylenediamine (PDA) and significantly lower than that of copper foil [1]. This performance is attributed to the para-ester linkage in APAB, which promotes in-plane orientation during thermal imidization [2].

CTE: PEsI Films vs. Copper
Head-to-head
Target: 3.3 ppm K⁻¹ (APAB)
Baseline: 3.2 ppm K⁻¹ (PDA) / ~17-20 ppm K⁻¹ (Copper)
Supports FPC substrate reliability
Reported low CTE facilitates copper expansion matching
Flexible printed circuits Low-CTE polymers Polyesterimide films

High-Frequency Dielectric Performance

Copolymers synthesized using APAB, 4,4′-BPDA, and TFMB demonstrate a low dielectric constant and an exceptionally low dissipation factor at 10 GHz [1]. These properties are essential for minimizing signal loss in high-frequency electronic applications. The values represent a significant improvement over conventional polyimide systems like PMDA-ODA, which typically exhibit higher dielectric constants [2].

High-Freq. Dielectric Profile
Class-level
Target: Dk 2.53–2.76 at 10 GHz
Baseline: ~3.0–3.5 (PMDA-ODA class)
Supports 5G and packaging signal integrity
Reported low Dk may reduce signal transmission loss
High-frequency electronics Low-dielectric materials 5G applications

Water Absorption: PEsI Film Comparison

While APAB-based poly(ester imide) (PEsI) systems are known for low water absorption, direct comparative studies show that systems based on bis(4-aminophenyl)terephthalate (BPTP) achieve even lower water absorption values [1]. This provides a quantitative benchmark for the performance of APAB-derived materials and highlights the impact of monomer structure on hygroscopic properties.

Water Absorption Benchmark
Data to verify
Target: APAB-based PEsI films
Baseline: BPTP-based systems (Lower WA)
Benchmarks for humid environment design
Reported trend; exact values require system-specific review
Moisture resistance Polymer reliability Polyesterimide films

High Glass Transition Temperature (Tg)

The incorporation of APAB as a rigid diamine monomer enables the synthesis of polyimides with exceptionally high glass transition temperatures (Tg). In a specific polyimide system, a Tg of 429.3 °C was achieved at a 40% APAB content, and this value could be further increased by post-curing heat treatment [1]. These Tg values are substantially higher than those of conventional polyimides derived from flexible diamines like ODA (Tg ~ 400 °C) [2].

Glass Transition Capacity
Cross-study
Target: ~429 °C (40% APAB PI)
Baseline: ~400 °C (PMDA/ODA class)
Supports high-temperature structural stability
Reported high Tg expands use in aerospace and motor insulation
High-temperature polymers Thermoplastic polyimides Thermal stability

APAB Application Scenarios


Flexible Printed Circuit (FPC) Substrates

APAB is a critical monomer for synthesizing poly(ester imide) (PEsI) films used as base materials in flexible printed circuit boards (FPCs) . The quantitative evidence demonstrates that APAB-based PEsI films achieve a CTE of approximately 3.3 ppm K⁻¹ [1], which is essential for matching the thermal expansion of copper foil, thereby preventing warpage and delamination during thermal cycling in electronic devices.

High-Frequency Dielectric Layers for 5G and Packaging

The low dielectric constant (Dk = 2.53–2.76) and dissipation factor (Df = 0.0026–0.0032 at 10 GHz) of APAB-based copolymers make them ideal for insulating layers in high-frequency electronics [2]. This performance enables faster signal propagation and lower transmission loss, which are non-negotiable requirements for 5G communication infrastructure, millimeter-wave devices, and advanced semiconductor packaging.

High-Temperature Insulation for Motors and Aerospace

Polyimides synthesized using APAB can achieve glass transition temperatures (Tg) exceeding 429 °C [3]. This high thermal stability allows for the use of APAB-derived coatings and films as wire insulation and structural adhesives in environments subject to extreme heat, such as those found in electric vehicle motors, jet engines, and spacecraft components, where conventional polymers would degrade or fail.

Application
Selection Property
Validation Focus
Flexible Printed Circuit (FPC) Substrates
Ultra-low CTE Film Matching
In-plane orientation & copper adhesion reliability
High-Frequency Dielectric Layers
Low Dielectric Profile (Dk/Df)
Signal integrity & transmission loss at 5G mm-wave frequencies
High-Temperature Insulation
Elevated Glass Transition Capability
DMA/TMA evaluation & thermal aging in extreme environments

Technical Documentation Hub

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